molecular formula C12H16ClFN2O B8035173 (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B8035173
M. Wt: 258.72 g/mol
InChI Key: HFWMLIINMFOKBE-UHFFFAOYSA-N
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Description

3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H15FN2O.HCl. It is a derivative of benzamide, where a fluorine atom is substituted at the third position of the benzene ring, and a piperidine ring is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(piperidin-4-yl)benzamide hydrochloride
  • 3-Fluoro-N-(piperidin-2-yl)benzamide hydrochloride
  • 3-Chloro-N-(piperidin-3-yl)benzamide hydrochloride

Uniqueness

3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is unique due to the specific position of the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-fluoro-N-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMLIINMFOKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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